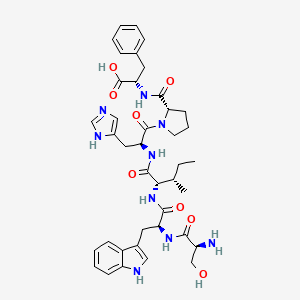![molecular formula C12H12Br2S7 B12557025 3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] CAS No. 192523-62-9](/img/structure/B12557025.png)
3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] typically involves the following steps:
Methylsulfanylation: The addition of methylsulfanyl groups is carried out using methylthiol or dimethyl disulfide in the presence of a base such as sodium hydride or potassium carbonate.
Sulfanediyl Bridging: The formation of the sulfanediyl bridge between two thiophene rings is accomplished through a coupling reaction using sulfur or sulfur-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylsulfanylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives with hydrogen or other substituents.
Substitution: Thiophene derivatives with various functional groups replacing bromine.
Aplicaciones Científicas De Investigación
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and methylsulfanyl groups enhances its ability to form covalent bonds or engage in non-covalent interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with different substitution patterns.
4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole: Contains a thiazole ring instead of a thiophene ring.
Thiophene-Linked 1,2,4-Triazoles: Thiophene derivatives with triazole rings.
Uniqueness
3,3’-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene] is unique due to its specific combination of bromine, methylsulfanyl, and sulfanediyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
192523-62-9 |
|---|---|
Fórmula molecular |
C12H12Br2S7 |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
3-bromo-4-[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]sulfanyl-2,5-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C12H12Br2S7/c1-15-9-5(13)7(11(17-3)20-9)19-8-6(14)10(16-2)21-12(8)18-4/h1-4H3 |
Clave InChI |
CDNCFTRRQFJLBI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(S1)SC)Br)SC2=C(SC(=C2Br)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


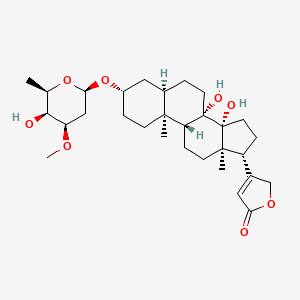
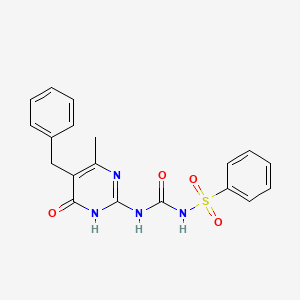
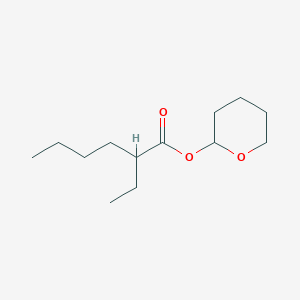

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
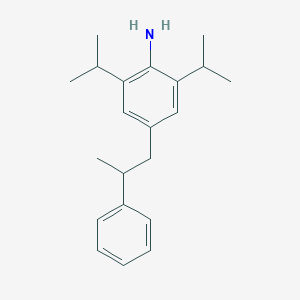
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
